2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness Permeability

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core with a trifluoromethyl substituent at the 2-position and a formyl group at the 3-position. This substitution pattern distinguishes it from the parent imidazo[1,2-a]pyridine-3-carbaldehyde scaffold by conferring substantially increased lipophilicity (calculated LogP of 2.17 vs.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
Cat. No. B15068399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)C=O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h1-5H
InChIKeyDSAAPMTUNPROQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898379-89-0): Sourcing Guide for a Trifluoromethylated Imidazopyridine Carbaldehyde Building Block


2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core with a trifluoromethyl substituent at the 2-position and a formyl group at the 3-position . This substitution pattern distinguishes it from the parent imidazo[1,2-a]pyridine-3-carbaldehyde scaffold by conferring substantially increased lipophilicity (calculated LogP of 2.17 vs. 1.15 for the non-fluorinated analogue) while retaining the same topological polar surface area (34.4 Ų) . The compound is supplied as a solid with a purity specification of NLT 98% and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly where the CF3 group serves as a critical pharmacophoric element .

Why 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde Cannot Be Replaced by a Non-Fluorinated or 2-Alkyl Imidazopyridine Carbaldehyde


The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold is commercially available with various 2-position substituents, yet the trifluoromethyl variant is not interchangeable with its non-fluorinated (CAS 6188-43-8), 2-methyl (CAS 30384-93-1), or 2-phenyl (CAS 3672-39-7) analogues. The CF3 group introduces a strong electron-withdrawing effect (Hammett σp = +0.54) that markedly alters the electrophilicity of the 3-formyl group and tunes the electronic character of the fused bicycle in ways that a methyl (σp = –0.17) or hydrogen substituent cannot replicate [1]. These electronic differences translate into divergent reaction rates in nucleophilic additions, condensations, and cyclizations that are central to downstream synthetic sequences [2]. Additionally, the CF3 group imparts a calculated LogP of 2.17—approximately 1.0 log unit higher than the non-fluorinated parent (LogP 1.15) and ~0.7 log unit above the 2-methyl analogue (LogP 1.36–1.46)—meaning that the trifluoromethyl building block may deliver superior passive membrane permeability in cell-based assays without the excessive lipophilicity and steric bulk of the 2-phenyl analogue (LogP 2.81) [3][4]. Substituting a non-fluorinated or alkyl analogue therefore risks both altered reaction trajectories and compromised physicochemical profiles in the final target molecules.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde vs. Closest Analogs


Calculated Lipophilicity (LogP): 1.0-Unit Increase Over the Non-Fluorinated Parent Scaffold

The target compound exhibits a calculated LogP of 2.17, which is approximately 1.0 log unit higher than the non-fluorinated imidazo[1,2-a]pyridine-3-carbaldehyde (LogP 1.15) and ~0.7 log unit above the 2-methyl analogue (LogP 1.36–1.46). This places the CF3 derivative in a more favorable lipophilicity window for membrane permeation while remaining significantly less lipophilic than the 2-phenyl analogue (LogP 2.81), which carries additional steric bulk [1][2].

Lipophilicity Drug-likeness Permeability

Electron-Withdrawing Strength: CF3 (σp = +0.54) vs. CH3 (σp = –0.17) Impact on 3-Formyl Electrophilicity

The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing inductive effect (Hammett σp = +0.54), which polarizes the C=O bond of the adjacent 3-formyl group, increasing its electrophilicity. In contrast, the 2-methyl analogue bears an electron-donating substituent (σp = –0.17), and the non-fluorinated parent carries hydrogen (σp = 0). The CF3 group thus renders the aldehyde more susceptible to nucleophilic attack, accelerating condensation reactions (e.g., Schiff base formation, Knoevenagel condensations) that are key to generating screening libraries [1]. Literature reports on imidazo[1,2-a]pyridine-3-carbaldehyde derivatives confirm that electron-withdrawing substituents enhance reaction rates and yields in downstream derivatizations [2].

Electronic effects Reactivity Derivatisation

Synthetic Route Efficiency: [3+2] Cycloaddition Yields of 30–87% for 2-Trifluoromethyl Imidazo[1,2-a]pyridines vs. Traditional Condensation Routes (50–63%) for Non-Fluorinated Analogues

A dedicated [3+2] cycloaddition methodology employing 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a safe trifluoroacetonitrile precursor provides direct access to 2-trifluoromethyl imidazo[1,2-a]pyridines in yields ranging from 30% to 87% depending on the pyridinium ylide substrate, with the model substrate achieving 75% isolated yield under optimized conditions (Cs2CO3, DMSO, 1.5 equiv oxime, 12 h) [1]. In contrast, the non-fluorinated imidazo[1,2-a]pyridine-3-carbaldehyde scaffold is typically prepared via Tschitschibabin cyclization of 2-aminopyridine with α-halo ketones, which delivers isolated yields of 50–63% for ester-substituted derivatives [2]. The CF3-specific route thus achieves comparable or superior yields while simultaneously installing the trifluoromethyl group without requiring gaseous CF3CN, addressing a significant safety limitation of earlier methods [1].

Synthetic methodology Process chemistry Scalability

Analytical Characterization: GC-MS Spectrum Archived in the Wiley Registry and Crystal Structure of the 8-CF3 Regioisomer Provide Quality-Control Benchmarks

The target compound has a gas chromatography–mass spectrometry (GC-MS) spectrum archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID Jy1VF10nFde), enabling identity verification of procured batches against a reference standard [1]. Furthermore, the crystal structure of the closely related 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been solved (orthorhombic, Pnma, a = 7.276 Å, b = 6.777 Å, c = 17.613 Å, V = 868.5 ų, Z = 4, Rgt = 0.0399), providing a solid-state benchmark for the imidazo[1,2-a]-pyridine-3-carbaldehyde class bearing a CF3 substituent [2]. For comparison, the crystal structure of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been published (dihedral angle 28.61°), but no single-crystal X-ray data exist for the non-fluorinated or 2-methyl parent aldehydes [3].

Quality control Structural confirmation Analytical reference

Targeted Application Scenarios for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of PI3Kα and BTK Inhibitor Candidates Requiring a 2-CF3 Pharmacophore

The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibitor design, and the 2-CF3 substituent is a recognized pharmacophoric element in potent PI3Kα and BTK inhibitors [1]. The target compound's aldehyde group at the 3-position allows for direct elaboration via reductive amination, aldol condensation, or Grignard addition—reactions that benefit from the enhanced electrophilicity conferred by the electron-withdrawing CF3 group (σp = +0.54). The moderate lipophilicity (LogP 2.17) positions the resulting analogues within the favorable drug-like property space (LogP 1–3), whereas analogues derived from the 2-phenyl carbaldehyde (LogP 2.81) may exceed Lipinski's thresholds after further functionalisation [2].

Chemical Biology: Generation of Trifluoromethylated Probe Libraries via High-Yielding Condensation Chemistry

For chemical biology applications requiring diverse screening libraries, the aldehyde handle at the 3-position enables rapid parallel synthesis of Schiff bases, chalcones, and heterocyclic-fused derivatives. The [3+2] cycloaddition route described by Hong et al. (2022) provides multigram access to the 2-CF3-imidazo[1,2-a]pyridine core in 51% yield at 10 mmol scale, supporting library synthesis campaigns that demand 5–50 g of the aldehyde intermediate [1]. The enhanced electrophilicity of the 3-formyl group due to the adjacent CF3 substituent can reduce reaction times and improve conversion in condensation-based library production compared to non-fluorinated or 2-methyl congeners.

Process Chemistry: Scalable Synthesis of Advanced Intermediates for Lead Optimisation

The [3+2] cycloaddition methodology that generates the 2-CF3-imidazo[1,2-a]pyridine scaffold has been demonstrated at 10 mmol scale with retained efficiency (51% yield), and further diversification reactions (NaBH4 reduction, Grignard addition, debenzoylation) proceed in 88–99% yields, confirming the robustness of the CF3-substituted core for multi-step sequences [1]. This contrasts with earlier routes to 2-trifluoromethyl imidazo[1,2-a]pyridines that required gaseous trifluoroacetonitrile—a toxic and difficult-to-handle reagent that posed significant scale-up barriers [1]. The commercial availability of the target compound at NLT 98% purity from multiple vendors eliminates the need for in-house synthesis of the aldehyde building block, compressing lead optimisation timelines .

Quote Request

Request a Quote for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.